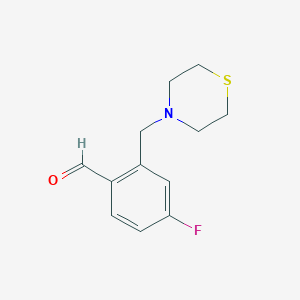
2-(2,4-Difluorobenzoyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorobenzoyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a 2,4-difluorobenzoyl group. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals . The presence of fluorine atoms in the benzoyl group can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorobenzoyl)thiazole typically involves the reaction of 2,4-difluorobenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorobenzoyl)thiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The biological activity of 2-(2,4-Difluorobenzoyl)thiazole is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, it may inhibit microbial growth by targeting bacterial enzymes involved in cell wall synthesis . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorobenzoyl)thiazole: Similar structure but with chlorine atoms instead of fluorine.
2-(2,4-Dimethylbenzoyl)thiazole: Contains methyl groups instead of fluorine atoms.
2-(2,4-Dinitrobenzoyl)thiazole: Features nitro groups in place of fluorine atoms.
Uniqueness
2-(2,4-Difluorobenzoyl)thiazole is unique due to the presence of fluorine atoms, which can significantly enhance its chemical stability, lipophilicity, and biological activity compared to its analogs. Fluorine atoms can also improve the compound’s metabolic stability and reduce its toxicity .
Properties
IUPAC Name |
(2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NOS/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMVNQLBJGXXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(1,3-Dioxolan-2-yl)methoxy]benzaldehyde](/img/structure/B7989877.png)





![2-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7989928.png)

![O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7989941.png)

